2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010027
InChI: InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2
SMILES:
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol

2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC16010027

Molecular Formula: C10H10N2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine -

Specification

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
IUPAC Name 7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene
Standard InChI InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2
Standard InChI Key YTQLPYGSCLGEPF-UHFFFAOYSA-N
Canonical SMILES C1CC2=C3C=CC=CN3N=C2C1

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s bicyclic framework consists of a pyrazolo[1,5-a]pyridine moiety fused to a cyclopentane ring. The pyrazolo[1,5-a]pyridine system contains two nitrogen atoms at positions 1 and 2, contributing to its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions. The cyclopentane ring introduces conformational rigidity, which enhances binding affinity to biological targets while moderating solubility through hydrophobic effects .

Spectroscopic and Crystallographic Validation

X-ray crystallographic studies of derivatives, such as 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, confirm the planar geometry of the pyrazolo[1,5-a]pyridine core and the puckered conformation of the cyclopentane ring . Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the cyclopentane methylene groups resonate at δ 2.62 ppm (singlet), while aromatic protons on the pyridine ring appear between δ 7.20 and 7.82 ppm . Infrared (IR) spectra show characteristic absorption bands for amino (3325 cm1^{-1}), cyano (2216 cm1^{-1}), and carbonyl (1701 cm1^{-1}) groups .

Synthetic Methodologies

Cross-Dehydrogenative Coupling (CDC)

A highly efficient route involves the reaction of NN-amino-2-iminopyridines with 1,3-cyclopentanedione under oxidative conditions. For example, treating NN-amino-2-iminopyridine 1a with 1,3-cyclopentanedione 7 in ethanol under an oxygen atmosphere at 130°C yields 2,3-dihydrocyclopenta[3, pyrazolo[1,5-a]pyridin-1-one 8a in 72% yield . Acetic acid (6 equivalents) acts as a proton donor, while molecular oxygen serves as the terminal oxidant, preventing the formation of triazolo[1,5-a]pyridine byproducts .

Optimization and Substrate Scope

Reaction optimization studies demonstrate that increasing acetic acid loading from 2 to 6 equivalents enhances yields from 34% to 74% . Electron-withdrawing groups (e.g., cyano) on the pyridine ring improve reactivity, whereas electron-donating groups (e.g., methoxy) reduce conversion rates. The substrate scope extends to β-dicarbonyl compounds, including acetylacetone and ethyl benzoylacetate, enabling the synthesis of diverse derivatives .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution at the C-5 and C-7 positions. Nitration with nitric acid in acetic anhydride introduces nitro groups, which can be reduced to amines for further functionalization. Halogenation with N\text{N}-bromosuccinimide (NBS) or iodine monochloride yields bromo- or iodo-derivatives, facilitating cross-coupling reactions.

Ring-Opening and Rearrangement

Under basic conditions, the cyclopentane ring undergoes retro-aldol cleavage to form linear ketones, which can recyclize under acidic conditions. For instance, treatment with aqueous NaOH generates a diketone intermediate, while HCl catalysis regenerates the bicyclic structure.

Applications in Medicinal Chemistry and Material Science

Drug Discovery

The compound’s scaffold is a versatile template for designing kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Its balanced lipophilicity (clogP = 2.1) and polar surface area (PSA = 58 Ų) align with Lipinski’s rule of five, ensuring favorable pharmacokinetics.

Optoelectronic Materials

Comparative Analysis with Analogous Heterocycles

CompoundStructural FeaturesBiological ActivityKey Advantage
Pyrazolo[1,5-a]pyrimidinePyrimidine instead of cyclopentaneAnticancer (IC50_{50} = 8 nM)Higher metabolic stability
4-Amino-pyrazolo[1,5-a]pyridineAmino substitution at C-4Antifungal (MIC = 2 μg/mL)Improved aqueous solubility
Pyrazolo[3,4-b]quinolineFused quinoline systemAntitubercular (MIC = 0.5 μg/mL)Broader antimicrobial spectrum

Future Directions and Challenges

Prospective research should focus on:

  • Developing enantioselective syntheses to access chiral derivatives for CNS drug discovery.

  • Optimizing solubility via prodrug strategies (e.g., phosphate esters).

  • Expanding the substrate scope of CDC reactions to include heteroatom-containing diketones.

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